molecular formula C17H14FN3O2 B2402900 6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034425-35-7

6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2402900
CAS RN: 2034425-35-7
M. Wt: 311.316
InChI Key: NTSLCTVDDGBDEO-UHFFFAOYSA-N
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Description

The compound appears to contain a fluorophenyl group, an acetyl group, and a hexahydro-1,6-naphthyridine ring. Fluorophenyl groups are common in medicinal chemistry due to their ability to form stable bonds and resist metabolic degradation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure, but the presence of the acetyl group and the fluorophenyl group could make it a candidate for various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the fluorophenyl group could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Approaches : The compound and its derivatives can be synthesized using various methods. For example, Singh & Lesher (1990) describe a synthesis procedure for 1,6-naphthyridin-2(1H)-ones, which are structurally related to the compound (Singh & Lesher, 1990).

  • Formation of Derivatives : Ali et al. (2016) report on the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives attached to a pyrazole scaffold, highlighting the compound's versatility in creating various derivatives (Ali et al., 2016).

Potential Applications in Disease Therapy

  • Alzheimer's Disease Therapy : A study by Balmori et al. (2017) mentions the synthesis of a compound structurally similar to 6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, noting its potential as a non-hepatotoxic, antioxidant agent with moderate human acetylcholinesterase inhibition, suggesting potential use in Alzheimer's disease therapy (Balmori et al., 2017).

Use in Corrosion Inhibition

  • Corrosion Inhibition in Steel : Singh et al. (2016) explored the use of naphthyridine derivatives, which are chemically related to the compound, as corrosion inhibitors for steel in acidic environments, showing high inhibition activities. This suggests potential applications of similar compounds in industrial corrosion prevention (Singh et al., 2016).

Role in Organic Chemistry

  • Reactivity and Transformation : The compound's structural features enable various chemical transformations. For instance, Al-Issa (2012) demonstrates the transformation of related compounds into different pyridine and fused pyridine derivatives, indicating the compound's utility in organic synthesis and the creation of new chemical entities (Al-Issa, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs work by interacting with biological receptors .

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

6-[2-(4-fluorophenyl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-14-3-1-11(2-4-14)7-16(22)21-6-5-15-13(10-21)8-12(9-19)17(23)20-15/h1-4,8H,5-7,10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLCTVDDGBDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(4-Fluorophenyl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

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